molecular formula C10H12O B102926 1-(3-Methylphenyl)propan-2-one CAS No. 18826-61-4

1-(3-Methylphenyl)propan-2-one

Cat. No.: B102926
CAS No.: 18826-61-4
M. Wt: 148.2 g/mol
InChI Key: OWZZXUNOENOULT-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)propan-2-one is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

1-(3-Methylphenyl)propan-2-one, also known as 3-Methylmethcathinone (3-MMC), is a synthetic cathinone . The primary targets of 3-MMC are monoamine transporters . It potently inhibits norepinephrine uptake and displays more pronounced dopaminergic activity relative to serotonergic activity .

Mode of Action

3-MMC acts as a substrate for monoamine transporters, leading to the inhibition of norepinephrine uptake . This results in an increase in the concentration of norepinephrine in the synaptic cleft, enhancing the transmission of signals across nerve cells. The compound also exhibits dopaminergic activity, which means it influences the release and uptake of dopamine, a neurotransmitter that plays a crucial role in reward and pleasure centers in the brain .

Biochemical Pathways

The biochemical pathways affected by 3-MMC primarily involve the modulation of monoamine neurotransmitters, including norepinephrine and dopamine . By inhibiting the reuptake of these neurotransmitters, 3-MMC increases their availability in the synaptic cleft, thereby enhancing neurotransmission. The downstream effects of this modulation can include increased alertness, euphoria, and heightened sensory perception, among others .

Pharmacokinetics

The pharmacokinetic properties of 3-MMC include oral bioavailability ranging from 5% to 9% . The elimination half-life of 3-MMC is approximately 50 minutes , indicating that the compound is relatively quickly metabolized and excreted from the body.

Result of Action

At the molecular level, the action of 3-MMC results in increased concentrations of norepinephrine and dopamine in the synaptic cleft . At the cellular level, this can lead to enhanced neurotransmission, affecting various physiological processes such as mood regulation, alertness, and sensory perception . It’s important to note that the use of 3-mmc can also lead to adverse effects, including potential neurotoxicity .

Action Environment

The action, efficacy, and stability of 3-MMC can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution within the body . Additionally, factors such as temperature and humidity could impact the stability of the compound . It’s also worth noting that individual factors, such as a person’s metabolic rate and overall health status, can influence the compound’s action and efficacy .

Properties

IUPAC Name

1-(3-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZZXUNOENOULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370132
Record name 1-(3-methylphenyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18826-61-4
Record name 1-(3-methylphenyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-methylphenyl)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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